ethyl 4-{2-cyano-2-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]eth-1-en-1-yl}-1H-pyrazole-5-carboxylate
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Overview
Description
Ethyl 4-{2-cyano-2-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]eth-1-en-1-yl}-1H-pyrazole-5-carboxylate is a complex organic compound featuring a pyrazole ring, a benzodioxin moiety, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{2-cyano-2-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]eth-1-en-1-yl}-1H-pyrazole-5-carboxylate typically involves multi-step organic synthesis
Preparation of Benzodioxin Moiety: The benzodioxin ring can be synthesized via the condensation of catechol with ethylene glycol in the presence of an acid catalyst.
Formation of Pyrazole Ring: The pyrazole ring is often formed through the reaction of hydrazine with a β-keto ester.
Introduction of Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction, typically using a cyanide source such as sodium cyanide.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin moiety, leading to the formation of quinones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The ethyl ester group can be substituted with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the ethyl ester group.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various ester or amide derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the pyrazole ring is particularly significant in the design of bioactive molecules.
Medicine
Medicinally, this compound and its derivatives are explored for their potential anti-inflammatory, anticancer, and antimicrobial properties. The cyano group and the benzodioxin moiety contribute to its bioactivity.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of ethyl 4-{2-cyano-2-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]eth-1-en-1-yl}-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with active sites of enzymes, while the benzodioxin moiety can interact with hydrophobic pockets. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-{2-cyano-2-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]eth-1-en-1-yl}-1H-pyrazole-3-carboxylate: Similar structure but with a different position of the carboxylate group.
Methyl 4-{2-cyano-2-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]eth-1-en-1-yl}-1H-pyrazole-5-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
The unique combination of the benzodioxin moiety, the pyrazole ring, and the cyano group in this compound provides distinct chemical and biological properties that are not found in other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
ethyl 4-[2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxoprop-1-enyl]-1H-pyrazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O5/c1-2-25-18(24)16-12(10-20-22-16)7-11(9-19)17(23)21-13-3-4-14-15(8-13)27-6-5-26-14/h3-4,7-8,10H,2,5-6H2,1H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNKPDSQKDHJTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NN1)C=C(C#N)C(=O)NC2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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